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Compound of Interest

Compound Name: Omecamtiv Mecarbil

Cat. No.: B1684361

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of
action of Omecamtiv Mecarbil (OM), a first-in-class selective cardiac myosin activator. By
directly targeting the sarcomere, the fundamental contractile unit of heart muscle, Omecamtiv
Mecarbil offers a novel therapeutic approach for heart failure with reduced ejection fraction
(HFrEF). This document details the molecular interactions, kinetic effects, and the experimental
methodologies used to elucidate them, presenting a comprehensive resource for professionals
in cardiovascular drug discovery and development.

The Allosteric Binding Site of Omecamtiv Mecarbil
on the Cardiac Myosin S1 Domain

Omecamtiv Mecarbil binds to a distinct allosteric pocket on the catalytic S1 domain of (3-
cardiac myosin, the motor protein responsible for generating contractile force in the heart.[1][2]
[3] This binding site is strategically located at the interface of several key subdomains that are
critical for the mechano-chemical transduction of myosin: the N-terminal domain, the relay
helix, and the converter domain.[4]

Structural studies, primarily X-ray crystallography, have been pivotal in identifying the precise
location and nature of this interaction.[5] These studies reveal that Omecamtiv Mecarbil
preferentially binds to myosin when it is in the pre-powerstroke (PPS) state, a conformational
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state where the myosin lever arm is primed for force generation. The binding of Omecamtiv
Mecarbil stabilizes this PPS conformation, which is a key aspect of its mechanism of action.

The specificity of Omecamtiv Mecarbil for cardiac myosin over other myosin isoforms, such as
skeletal myosin, is attributed to subtle differences in the amino acid residues that constitute the
binding pocket. For instance, residues Y164c and N711c in cardiac myosin, which are
important for binding, are replaced by the shorter F165s and S717s in skeletal myosin.

Quantitative Analysis of Omecamtiv Mecarbil's
Interaction with Cardiac Myosin

The interaction of Omecamtiv Mecarbil with cardiac myosin has been quantified through
various biochemical and biophysical assays. These studies provide crucial data on the affinity
of the drug for its target and its functional effects on the enzymatic activity of myosin.

Parameter Value Method Source

Tandem Mass

Binding Affinity (Kd) 1.6 +0.3uM Spectrometry with OM
analog
ATPase Activation Actin-activated
0.52 £ 0.10 uM
(EC50) ATPase assay

Force measurement in
0.08 £0.01 pM permeabilized

cardiomyocytes

Ca2+ Sensitization
(EC50)
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Effect of
Parameter Omecamtiv Method Source
Mecarbil
Maximal ATPase Actin-activated
. Reduced 4.5-fold
activity (kcat) ATPase assay

Actin concentration for
half-maximal ATPase Reduced 30-fold

Actin-activated
ATPase assay

(KATPase)
Equilibrium constant Increased from 2.4 to o
) Quench-flow kinetics
of ATP hydrolysis 6
Rate of phosphate Amplitude increased o
Quench-flow kinetics
release (fast phase) 4-fold

Unloaded shortening ) -
) Decreased 14-fold In vitro motility assay
velocity

Mechanism of Action: Enhancing Cardiac
Contractility

Omecamtiv Mecarbil enhances cardiac contractility through a unique mechanism that does
not involve altering intracellular calcium concentrations, a common pathway for traditional
inotropic agents. Instead, it directly modulates the function of the cardiac sarcomere.

The primary mechanism involves the stabilization of the pre-powerstroke state of the myosin
head. This leads to an accumulation of myosin heads that are primed and ready to bind to the
actin filament upon the initiation of the cardiac cycle. By increasing the number of myosin
heads that can participate in force generation, Omecamtiv Mecarbil increases the overall
contractility of the heart muscle.

Furthermore, Omecamtiv Mecarbil accelerates the rate-limiting step of the myosin cross-
bridge cycle, which is the transition of the actin-myosin complex from a weakly bound state to a
strongly bound, force-producing state. This is achieved by increasing the rate of phosphate
release from the myosin active site. The drug also prolongs the duration that myosin remains in
the strongly bound, force-producing state. The combination of recruiting more myosin heads
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and extending their force-producing time results in a longer systolic ejection time and increased

stroke volume, ultimately improving cardiac efficiency.
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Mechanism of Action of Omecamtiv Mecarbil on the Myosin Cycle.

Experimental Protocols

The elucidation of Omecamtiv Mecarbil's binding site and mechanism of action has relied on a

suite of sophisticated experimental techniques.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the Omecamtiv Mecarbil-myosin

S1 complex.

Methodology:

o Protein Expression and Purification: The human (-cardiac myosin S1 fragment is
expressed, often in a baculovirus/insect cell system, and purified using affinity and size-

exclusion chromatography.

o Complex Formation: The purified myosin S1 is incubated with an excess of Omecamtiv
Mecarbil and a non-hydrolyzable ATP analog (e.g., ADP+VO4) to trap the myosin in the

pre-powerstroke state.
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o Crystallization: The complex is crystallized using vapor diffusion methods, screening a
wide range of precipitants, buffers, and additives.

o Data Collection and Structure Determination: X-ray diffraction data are collected from the
crystals at a synchrotron source. The structure is then solved using molecular replacement
and refined to high resolution.

Myosin S1 Expression
& Purification

OM-Myosin S1
Complex Formation

Crystallization

X-ray Diffraction
Data Collection

Structure Solution
& Refinement

Click to download full resolution via product page

Workflow for X-ray Crystallography of the OM-Myosin Complex.

Actin-Activated ATPase Assays

+ Objective: To measure the effect of Omecamtiv Mecarbil on the rate of ATP hydrolysis by
myosin in the presence of actin.

¢ Methodology:
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o Reagents: Purified cardiac myosin S1, actin, ATP, and a phosphate detection reagent
(e.g., malachite green).

o Assay Procedure: Myosin S1 is mixed with varying concentrations of actin and
Omecamtiv Mecarbil in a reaction buffer. The reaction is initiated by the addition of ATP.

o Data Acquisition: The rate of ATP hydrolysis is determined by measuring the amount of
inorganic phosphate (Pi) released over time using a colorimetric assay.

o Data Analysis: The data are fitted to the Michaelis-Menten equation to determine the
maximal ATPase rate (kcat) and the actin concentration required for half-maximal
activation (KATPase).

Quench-Flow Kinetics
o Objective: To measure the rates of individual steps in the myosin ATPase cycle, such as ATP
hydrolysis and phosphate release.

o Methodology:

o Instrumentation: A quench-flow apparatus that allows for rapid mixing of reactants and
guenching of the reaction at specific time points.

o Procedure for Phosphate Release: Myosin S1 is pre-incubated with fluorescently labeled
ATP and Omecamtiv Mecarbil. This complex is then rapidly mixed with actin. The
reaction is quenched at various time points with a solution that stops the reaction (e.g.,
perchloric acid).

o Analysis: The amount of product (e.g., fluorescently labeled ADP) is measured at each
time point, and the data are fitted to exponential functions to determine the rate constants.

In Vitro Motility Assays

» Objective: To measure the effect of Omecamtiv Mecarbil on the velocity of actin filament
movement driven by myosin.

o Methodology:
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o Preparation: A flow cell is coated with cardiac myosin. Fluorescently labeled actin
filaments are then introduced into the flow cell.

o Motility: The movement of the actin filaments is initiated by the addition of ATP and
Omecamtiv Mecarbil.

o Imaging and Analysis: The movement of the filaments is observed using fluorescence
microscopy and recorded. The velocity of individual filaments is tracked and averaged.

Force Measurements in Permeabilized Muscle Fibers

o Objective: To determine the effect of Omecamtiv Mecarbil on the force-generating capacity

and calcium sensitivity of cardiac muscle.
o Methodology:

o Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically
permeabilized ("skinned") to allow for the direct control of the intracellular environment.

o Force Measurement: The fibers are mounted on a force transducer, and the force
generated is measured as they are exposed to solutions with varying concentrations of
calcium and Omecamtiv Mecarbil.

o Data Analysis: Force-pCa curves are generated to determine the maximal force and the
pCa50 (the calcium concentration required for half-maximal force), which is a measure of

calcium sensitivity.
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Logical Flow of Omecamtiv Mecarbil's Molecular to Physiological Effects.

Conclusion

Omecamtiv Mecarbil represents a paradigm shift in the pharmacological management of
heart failure. Its unique mechanism of action, centered on the allosteric modulation of the
cardiac myosin motor, directly enhances cardiac contractility without the adverse effects
associated with traditional inotropes. A thorough understanding of its binding site and the
intricate ways it alters the kinetics of the cross-bridge cycle is fundamental for the ongoing
development of this and future generations of myotropes. The experimental methodologies
detailed herein have been instrumental in building this understanding and will continue to be
vital in the quest for novel cardiovascular therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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